molecular formula C11H20N2 B11770710 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine CAS No. 21043-45-8

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine

Cat. No.: B11770710
CAS No.: 21043-45-8
M. Wt: 180.29 g/mol
InChI Key: YSKPGZSYOTVTEI-UHFFFAOYSA-N
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Description

Contextualization within Bridged Polycyclic and Piperazine (B1678402) Chemistry

The bicyclo[2.2.1]heptane scaffold is a privileged structure in organic chemistry, valued for its rigid, three-dimensional framework. rsc.org This rigidity can be advantageous in the design of bioactive molecules, as it can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or receptor. beilstein-journals.orgnih.gov The use of such bridged bicyclic systems is a widely used strategy in drug discovery to create molecules with unique three-dimensional shapes and favorable pharmacokinetic properties. nih.gov

Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and biologically active compounds. nih.govnih.gov The piperazine moiety is valued for its physicochemical properties, including its basicity and solubility, which can be tuned to improve the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net Furthermore, the two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the synthesis of large libraries of compounds for biological screening. ingentaconnect.com

The combination of a rigid bicyclic scaffold with the versatile piperazine ring in 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine results in a molecule with a well-defined three-dimensional structure and reactive handles for further chemical elaboration.

Significance of Fused and Bridged Nitrogenous Heterocycles in Academic Inquiry

Nitrogen-containing heterocycles are of paramount importance in the life sciences and are abundant in nature, forming the core of many natural products, vitamins, and hormones. nih.govresearchgate.net In academic and pharmaceutical research, these compounds are extensively investigated due to their broad range of biological activities. nih.gov It is estimated that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.gov

The incorporation of nitrogen atoms into fused and bridged ring systems, as seen in this compound, is a key strategy in the design of novel therapeutic agents. The nitrogen atoms can participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. researchgate.net The rigid framework of the bridged system can orient these nitrogen atoms and other substituents in a precise spatial arrangement, facilitating targeted molecular interactions. beilstein-journals.orgnih.gov The study of such molecules contributes to a deeper understanding of structure-activity relationships and the principles of molecular recognition in biological systems.

While specific research findings for this compound are sparse, the foundational principles of medicinal and organic chemistry suggest that it is a compound of interest. Its unique combination of a rigid, non-aromatic scaffold and a pharmacologically significant heterocycle makes it a valuable building block for the synthesis of new chemical entities with potential applications in various areas of research. Further investigation into the synthesis, properties, and biological activity of this and related compounds is warranted to fully explore their potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21043-45-8

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)piperazine

InChI

InChI=1S/C11H20N2/c1-3-11(4-2-10(1)9-11)13-7-5-12-6-8-13/h10,12H,1-9H2

InChI Key

YSKPGZSYOTVTEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)N3CCNCC3

Origin of Product

United States

Synthetic Methodologies and Advanced Approaches for 1 Bicyclo 2.2.1 Heptan 1 Yl Piperazine Derivatives

Retrosynthetic Analysis of the Bicyclo[2.2.1]heptane-Piperazine Scaffold

A retrosynthetic analysis of the target scaffold reveals two primary disconnections. The most straightforward approach involves the formation of the C-N bond between the pre-formed bicyclo[2.2.1]heptane and piperazine (B1678402) rings. This can be achieved through nucleophilic substitution or reductive amination protocols. A second, more complex disconnection involves the construction of the bicyclo[2.2.1]heptane ring onto a piperazine-containing precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on either ring system.

Strategies for the Bicyclo[2.2.1]heptane Moiety Construction

The construction of the bicyclo[2.2.1]heptane core is a cornerstone of the synthesis of these derivatives. Several powerful methodologies have been developed to access this privileged structural motif.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the construction of the norbornane skeleton. pearson.comacs.org This reaction typically involves a conjugated diene, such as cyclopentadiene, and a dienophile. pearson.com The reaction of cyclopentadiene with ethylene, for instance, yields norbornene, which can then be hydrogenated to norbornane. pearson.com

This strategy allows for the introduction of various substituents onto the bicyclic core by using substituted dienes or dienophiles. The stereochemical outcome of the Diels-Alder reaction is highly predictable, generally favoring the endo product under kinetic control, although the exo isomer is often thermodynamically more stable. researchgate.net

Table 1: Examples of Diels-Alder Reactions in Norbornane Synthesis

DieneDienophileProductReference
CyclopentadieneEthyleneNorbornene pearson.com
(Dimesitylphosphino)cyclopentadienesN-phenylmaleimideNorbornene derivative doi.org
Norbornadiene DimerTetracyanoethylene (TCNE)Polycyclic Norbornenoid nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Palladium-catalyzed reactions have emerged as versatile tools for the formation of C-N bonds and the construction of complex amine-containing molecules. nih.govnih.govmdpi.com In the context of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine synthesis, palladium catalysis can be employed for the direct coupling of a bicyclo[2.2.1]heptyl halide or triflate with piperazine.

Furthermore, palladium-catalyzed intramolecular C-H amination reactions can be envisioned for the formation of the bicyclic amine scaffold from an appropriately functionalized acyclic precursor. nih.gov These methods often offer high functional group tolerance and can proceed under mild reaction conditions.

The bicyclo[2.2.1]heptane scaffold is chiral, and the enantioselective synthesis of its derivatives is of significant interest for applications in medicinal chemistry and materials science. rsc.orgnih.gov Several strategies have been developed to control the stereochemistry of the bicyclic core.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a chemical reaction in a stereoselective manner. nih.govnih.govresearchgate.net In the synthesis of bicyclo[2.2.1]heptane derivatives, a chiral auxiliary can be appended to the dienophile in a Diels-Alder reaction to induce facial selectivity, leading to the formation of a single enantiomer of the product. rsc.org After the reaction, the auxiliary can be cleaved and recovered. Bornanesultam, derived from camphor, is a well-known chiral auxiliary used in this context. rsc.org

In recent years, organocatalysis and transition-metal catalysis have provided powerful alternatives to chiral auxiliaries for enantioselective synthesis. nih.govmdpi.comresearchgate.net Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can activate the dienophile in a Diels-Alder reaction, leading to high levels of enantioselectivity. rsc.orgrsc.org Similarly, chiral Lewis acids or transition metal complexes can catalyze enantioselective cycloaddition reactions to afford enantioenriched norbornane derivatives. rsc.org

An organocatalytic formal [4+2] cycloaddition has been developed for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgrsc.org This method utilizes simple starting materials under mild and operationally simple conditions. rsc.orgrsc.org

Stereocontrolled Functionalization of the Bicyclo[2.2.1]heptane Framework

The rigid and conformationally constrained nature of the bicyclo[2.2.1]heptane (norbornane) skeleton presents unique challenges and opportunities for stereocontrolled functionalization. The introduction of substituents in a stereospecific manner is crucial for modulating the pharmacological properties of the final piperazine derivatives.

One of the primary methods for establishing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction, a powerful [4+2] cycloaddition that allows for the formation of the bicyclic structure with a high degree of stereocontrol. The stereochemistry of the final product can be influenced by the choice of diene and dienophile, as well as the reaction conditions. For instance, the reaction of cyclopentadiene with a substituted dienophile can lead to the preferential formation of either the endo or exo isomer, which can then be further elaborated.

Further functionalization of the pre-formed bicyclic scaffold is also a key strategy. The inherent steric hindrance of the bicyclic system often directs incoming reagents to attack from the less hindered exo face. This principle can be exploited to achieve stereoselectivity. For example, the reduction of a ketone on the bicyclo[2.2.1]heptane ring typically proceeds with high diastereoselectivity.

In the context of preparing precursors for coupling with piperazine, the introduction of an amine or a suitable leaving group with a defined stereochemistry is a critical step. For example, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions on the bicyclic framework. While direct stereocontrolled synthesis of this compound from a functionalized bicyclo[2.2.1]heptane precursor is a complex challenge, the principles of stereocontrolled synthesis on this framework are well-established and can be applied to create chiral building blocks for subsequent coupling reactions.

Synthetic Routes to the Piperazine Ring System

The piperazine ring is a common scaffold in pharmacologically active compounds, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions to form the ring and nucleophilic substitution pathways utilizing pre-existing piperazine molecules.

The de novo synthesis of the piperazine ring often involves the cyclization of a linear precursor containing two nitrogen atoms separated by two carbon atoms. One common approach is the double reductive amination of a 1,2-dicarbonyl compound with a 1,2-diamine. This method allows for the introduction of substituents on the carbon atoms of the piperazine ring.

Another versatile method involves the cyclization of N,N'-disubstituted-1,2-diaminoethanes with a two-carbon electrophile. For instance, the reaction of a diamine with a dihalide, such as 1,2-dichloroethane, can lead to the formation of the piperazine ring.

More advanced strategies include transition metal-catalyzed cyclization reactions. For example, palladium-catalyzed annulation of N-activated aziridines with propargyl carbonates in the presence of anilines has been reported to produce highly substituted piperazines with excellent stereoselectivity. nih.gov This one-pot, three-component reaction proceeds via the SN2-type ring-opening of the aziridine followed by the palladium-catalyzed cyclization to form the piperazine ring. nih.gov

Cyclization Strategy Precursors Key Features
Double Reductive Amination1,2-Dicarbonyl, 1,2-DiamineAllows for substitution on the piperazine ring carbons.
Dihalide CyclizationN,N'-disubstituted-1,2-diaminoethane, 1,2-DihaloethaneA classical and straightforward method.
Palladium-Catalyzed AnnulationN-activated Aziridine, Propargyl Carbonate, AnilineOne-pot, three-component reaction; provides highly substituted piperazines with high stereoselectivity. nih.gov

A more common and often more practical approach to synthesizing substituted piperazines involves the use of piperazine itself or its derivatives as nucleophiles. The two nitrogen atoms of the piperazine ring are nucleophilic and can react with a variety of electrophiles.

In the synthesis of this compound derivatives, a common strategy is the reaction of a bicyclo[2.2.1]heptane-containing electrophile with piperazine or a monosubstituted piperazine. The electrophilic center on the bicyclic moiety can be an alkyl halide or a sulfonate. The reaction proceeds via a standard SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon, displacing the leaving group.

The regioselectivity of this reaction can be controlled by using a piperazine with one of the nitrogen atoms protected. For example, N-Boc-piperazine can be used to ensure that the substitution occurs only at the unprotected nitrogen. The Boc protecting group can then be removed under acidic conditions to yield the monosubstituted piperazine, which can be further functionalized if desired.

Coupling Strategies for Bicyclo[2.2.1]heptane and Piperazine Moieties

The final and crucial step in the synthesis of this compound derivatives is the formation of the bond connecting the bicyclic framework to the piperazine ring. This can be achieved through various coupling reactions, including amidation, acylation, alkylation, and arylation.

Amide bond formation is a robust and widely used method for coupling amines and carboxylic acids. In this context, a carboxylic acid functional group on the bicyclo[2.2.1]heptane skeleton can be coupled with a piperazine. For example, (±)-endo-bicyclo[2.2.1]heptane-2-carboxylic acid can be reacted with a substituted piperazine, such as 1-(3-(trifluoromethyl)phenyl)piperazine, in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the corresponding amide. nih.gov

The reaction conditions for amidation are generally mild, and a wide variety of coupling reagents are available, allowing for the synthesis of a diverse range of derivatives.

Reactant 1 Reactant 2 Coupling Agent Product Yield Reference
(±)-endo-Bicyclo[2.2.1]heptane-2-carboxylic acid1-(3-(Trifluoromethyl)phenyl)piperazineHATU, DIPEA(±)-endo-Bicyclo[2.2.1]heptan-2-yl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone61% nih.gov
Bicyclo[2.2.1]heptan-2-carboxylic acid4-PhenylpiperazineNot specifiedBicyclo[2.2.1]heptan-2-yl(4-phenylpiperazin-1-yl)methanone43% nih.gov

Acylation reactions, involving the reaction of an acyl halide or anhydride with the piperazine nitrogen, are also effective coupling strategies. For instance, an acyl chloride derived from a bicyclo[2.2.1]heptane carboxylic acid can react readily with piperazine to form the desired amide.

Direct alkylation of piperazine with a bicyclo[2.2.1]heptane-containing alkyl halide is a straightforward approach to forming a C-N bond. The reaction typically proceeds via nucleophilic substitution, where one of the piperazine nitrogens displaces the halide from the bicyclic framework. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. Reductive amination provides an alternative route for alkylation. This method involves the reaction of a ketone or aldehyde on the bicyclo[2.2.1]heptane scaffold with piperazine in the presence of a reducing agent. wikipedia.orgwhiterose.ac.uk An imine or iminium ion intermediate is formed in situ and is then reduced to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. While more commonly used for the arylation of amines, these methods can also be applied to the coupling of alkyl halides with amines. A palladium catalyst, in conjunction with a suitable ligand and a base, can facilitate the coupling of a bicyclo[2.2.1]heptyl halide with piperazine.

Mitsunobu Reaction in Complex Conjugate Synthesis

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, which is particularly relevant in the synthesis of complex molecules incorporating the this compound scaffold. nih.govorganic-chemistry.org This reaction facilitates the coupling of a primary or secondary alcohol with a suitable nitrogen nucleophile, such as piperazine or its derivatives, under mild, dehydrative conditions. thermofisher.com The reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

A key feature of the Mitsunobu reaction is its ability to proceed with a predictable inversion of stereochemistry at the alcohol's carbon center, a critical aspect when synthesizing stereochemically defined bioactive molecules. organic-chemistry.org In the context of creating conjugates with the bicyclo[2.2.1]heptane moiety, a precursor alcohol, such as bicyclo[2.2.1]heptan-1-ol, would be activated by the PPh₃/DEAD reagent system. This activation transforms the hydroxyl group into a good leaving group, allowing for subsequent nucleophilic substitution by the piperazine nitrogen. organic-chemistry.orgthermofisher.com

This methodology is advantageous for creating complex conjugates where direct alkylation might fail or lead to undesired side products. For instance, coupling the rigid bicyclo[2.2.1]heptane framework to a piperazine ring, which may already be substituted with other functional groups, can be achieved efficiently. The reaction's tolerance for a wide range of functional groups minimizes the need for extensive protecting group strategies. nih.gov While the reaction is broadly applicable, its success with sterically hindered alcohols, such as those on a bicyclic system, may require optimized conditions, including the choice of azodicarboxylate and solvent. nih.govnih.gov

The synthesis of novel carbocyclic nucleoside analogues containing a 2-(hydroxymethyl)bicyclo[2.2.1]heptane core has been accomplished using the Mitsunobu reaction to couple the bicyclic alcohol with purine bases like 6-chloropurine. cuni.cz This demonstrates the reaction's utility in forming C-N bonds with bicyclo[2.2.1]heptane systems, a principle directly applicable to the synthesis of this compound conjugates.

Table 1: Key Reagents and Roles in the Mitsunobu Reaction

Reagent Role in the Reaction
Bicyclo[2.2.1]heptan-1-ol Alcoholic substrate providing the bicyclic moiety
Piperazine Derivative Nitrogen nucleophile
Triphenylphosphine (PPh₃) Activates the azodicarboxylate and alcohol
Diethyl Azodicarboxylate (DEAD) Oxidant, facilitates the formation of the oxyphosphonium intermediate
Solvent (e.g., THF, Toluene) Provides the reaction medium

Advanced Derivatization Techniques for Substituted Analogs

The this compound scaffold serves as a valuable template for creating diverse chemical libraries through advanced derivatization techniques. The bicyclo[2.2.1]heptane group acts as a rigid, three-dimensional bioisostere for phenyl groups, offering improved metabolic properties in some contexts. acs.org Modifications can be strategically introduced on either the bicyclic framework or the piperazine ring to modulate the compound's physicochemical and pharmacological properties.

Derivatization of the Piperazine Ring:

The secondary amine on the piperazine ring (if unsubstituted at the N4 position) is a prime site for functionalization. Standard techniques include:

N-Arylation and N-Alkylation: Coupling with various aryl halides or alkyl halides allows for the introduction of a wide range of substituents.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can produce a variety of amide and sulfonamide derivatives. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives.

Solid-phase synthesis has been employed to create libraries of arylpiperazine derivatives, showcasing the robustness of these derivatization techniques. mdpi.com For example, a piperazine derivative can be attached to a resin, followed by coupling with various carboxylic acids to generate a library of N-acyl analogs. mdpi.com

Derivatization of the Bicyclo[2.2.1]heptane Ring:

While the bridgehead position of the bicyclo[2.2.1]heptane ring is relatively unreactive, derivatization is possible by starting with functionalized bicyclic precursors before coupling to the piperazine moiety. Synthetic routes starting from materials like dicyclopentadiene allow for the introduction of functional groups that can be carried through the synthesis. cuni.cz For example, antagonists for the prostaglandin D2 receptor have been developed using substituted bicyclo[2.2.1]heptane and related bicyclic frameworks. nih.gov Furthermore, the synthesis of bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides demonstrates how a pre-functionalized bicyclic amine can be used to build more complex structures. rsc.org

Table 2: Examples of Derivatization Strategies

Reaction Type Reagents & Conditions Resulting Functional Group
N-Acylation Carboxylic acid, HBTU, DIEA, DMF Amide
Nucleophilic Substitution Aryl halide, Palladium catalyst, Base N-Aryl piperazine
Reductive Amination Aldehyde, NaBH₃CN, Acetic acid N-Alkyl piperazine
Sulfonylation Sulfonyl chloride, Base (e.g., Triethylamine) Sulfonamide

Structural Analysis and Conformational Studies of 1 Bicyclo 2.2.1 Heptan 1 Yl Piperazine

Application of Advanced Spectroscopic Techniques

A suite of spectroscopic methods is employed to determine the connectivity and three-dimensional structure of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine in both solution and solid states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the bicyclo[2.2.1]heptane moiety are expected to appear as a complex series of multiplets due to the rigid, strained nature of the ring system, leading to distinct chemical shifts for the bridgehead, bridge, and methylene (B1212753) protons. Protons on the piperazine (B1678402) ring typically exhibit broader signals due to conformational exchange, with distinct resonances for the protons adjacent to the bicyclic cage and those adjacent to the secondary amine.

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the quaternary bridgehead carbon attached to the piperazine nitrogen, as well as for the other carbons of the bicyclic framework and the piperazine ring. Data from related bicyclo[2.2.1]heptane-containing piperazine derivatives suggest the expected chemical shift ranges. nih.gov For instance, in a similar compound, (±)-endo-Bicyclo[2.2.1]heptan-2-yl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, the bicyclo[2.2.1]heptane protons resonate in the range of 1.25-2.95 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bicyclo[2.2.1]heptane - Bridgehead (C1)-~65-75
Bicyclo[2.2.1]heptane - Bridgehead (C4)Multiplet~35-45
Bicyclo[2.2.1]heptane - Methylene (C2, C3, C5, C6)Multiplets~25-40
Bicyclo[2.2.1]heptane - Bridge (C7)Multiplet~30-40
Piperazine - Methylene (adjacent to bicyclo[2.2.1]heptane)Broad singlet~45-55
Piperazine - Methylene (adjacent to NH)Broad singlet~40-50

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₁H₂₀N₂. bldpharm.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The expected monoisotopic mass would be approximately 180.1626 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 180, followed by characteristic fragmentation patterns. Key fragmentation pathways would involve the cleavage of the piperazine ring and the loss of fragments from the bicyclic system.

Interactive Data Table: Expected Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₁H₂₀N₂
Molecular Weight180.29 g/mol bldpharm.com
Monoisotopic Mass~180.1626 u
Key Fragmentation Ions (m/z)M⁺ (180), fragments corresponding to the bicyclo[2.2.1]heptyl cation and piperazine ring fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the bicycloalkane and piperazine methylene groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar C-C bonds of the bicyclic framework. google.com

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Piperazine)Stretching3300-3500
C-H (Aliphatic)Stretching2850-3000
C-N (Aliphatic amine)Stretching1000-1200
CH₂Bending~1450

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, studies on related bicyclo[2.2.1]heptane derivatives have been conducted. nih.govevitachem.com These studies consistently reveal the rigid, boat-like conformation of the bicyclo[2.2.1]heptane core. stackexchange.com

An X-ray crystallographic analysis of this compound would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperazine ring, which typically adopts a chair conformation, and its orientation relative to the bicyclic cage. Intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, would also be elucidated.

Conformational Analysis and Stereochemical Implications

Dynamic Behavior and Inversion of the Piperazine Ring

The piperazine ring typically exists in a chair conformation, which is its most stable energetic state. However, like cyclohexane, it is not static and undergoes a dynamic process of conformational inversion. This process involves the "flipping" of the ring between two equivalent chair conformations, passing through higher-energy transition states such as boat and twist-boat conformations.

The rate of this ring inversion is dependent on the energy barrier between the conformers. In unsubstituted piperazine, this barrier is relatively low. However, the introduction of substituents on the nitrogen atoms can significantly alter the energetics of this process. In the case of this compound, the bulky and sterically demanding bicyclo[2.2.1]heptan-1-yl group at the N1 position introduces considerable steric hindrance. This steric bulk is expected to raise the energy barrier for the ring inversion of the piperazine moiety.

The dynamic behavior of substituted piperazines can be investigated using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbeilstein-journals.org At lower temperatures, the rate of ring inversion is slow on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, and if the energy barrier is overcome, these distinct signals coalesce into a single time-averaged signal. The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

N-Substituent on PiperazineExpected Relative Energy Barrier (ΔG‡) for Ring InversionAnticipated Dynamic Behavior at Room Temperature
-HLowFast Inversion
-CH₃ModerateIntermediate to Fast Inversion
-PhenylModerate to HighSlow to Intermediate Inversion
-Bicyclo[2.2.1]heptan-1-ylHighSlow Inversion

Influence of Stereoisomerism on Molecular Architecture

Unlike substituents at the C2 position of the bicyclo[2.2.1]heptane ring, which can exist as endo or exo stereoisomers, a substituent at the bridgehead C1 position does not exhibit this type of stereoisomerism. tandfonline.com However, the inherent chirality of the bicyclo[2.2.1]heptane skeleton, when appropriately substituted, can lead to enantiomers. In the case of this compound, the molecule possesses stereocenters, and therefore, can exist as a pair of enantiomers.

This defined three-dimensional structure is of particular interest in medicinal chemistry and materials science, where the precise spatial arrangement of functional groups is crucial for molecular recognition and interaction with biological targets or other molecules. The bicyclo[2.2.1]heptane moiety can be considered a rigid scaffold that presents the piperazine ring in a predictable manner, which can be advantageous in the design of molecules with specific biological activities.

Chemical Reactivity and Mechanistic Investigations of 1 Bicyclo 2.2.1 Heptan 1 Yl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogens

The piperazine moiety, a six-membered heterocyclic amine with two nitrogen atoms at the 1 and 4 positions, is the primary center of reactivity in 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine. The presence of lone pairs of electrons on these nitrogen atoms confers nucleophilic and basic properties to the molecule.

Nucleophilic Reactivity with Electrophiles

The nitrogen atoms of the piperazine ring readily engage in nucleophilic substitution reactions with a variety of electrophiles. Due to the substitution of one nitrogen by the bulky bicyclo[2.2.1]heptan-1-yl group, the remaining secondary amine nitrogen is the principal site of nucleophilic attack. This reactivity is fundamental to the synthesis of a wide array of derivatives.

Common electrophiles that react with the piperazine nitrogen include:

Alkyl halides: Reaction with alkyl halides leads to the formation of N-alkylated products.

Acyl chlorides and anhydrides: These reagents react to form N-acyl derivatives.

Sulfonyl chlorides: This reaction yields N-sulfonylated products.

Isocyanates and isothiocyanates: These undergo addition reactions to form urea and thiourea derivatives, respectively.

The general mechanism for these reactions involves the nucleophilic attack of the piperazine nitrogen on the electrophilic center, followed by the departure of a leaving group or addition to a multiple bond.

Formation of N-Substituted Piperazine Derivatives

The nucleophilic character of the piperazine ring is extensively utilized in the synthesis of diverse N-substituted derivatives. For instance, N-arylpiperazines can be synthesized via Buchwald-Hartwig amination or aromatic nucleophilic substitution. Reductive amination provides another versatile route to N-alkylated piperazines. These methods are crucial in medicinal chemistry for the preparation of compounds with specific biological activities. mdpi.com The synthesis of various arylpiperazine derivatives has been demonstrated, highlighting the versatility of the piperazine scaffold in drug discovery. mdpi.com

ElectrophileResulting N-Substituted DerivativeReaction Type
Alkyl Halide (R-X)N-AlkylpiperazineNucleophilic Substitution
Acyl Chloride (RCOCl)N-AcylpiperazineNucleophilic Acyl Substitution
Sulfonyl Chloride (RSO2Cl)N-SulfonylpiperazineNucleophilic Substitution
Isocyanate (R-N=C=O)N-Carbamoylpiperazine (Urea)Nucleophilic Addition

Reactivity of the Bicyclo[2.2.1]heptane Ring System

Stereoselective Functionalization at Bridgehead and Bridge Positions

The rigid framework of the bicyclo[2.2.1]heptane system allows for a high degree of stereocontrol in its functionalization. The high strain of this bicyclic system can drive retro-condensation reactions on bridgehead-substituted derivatives, leading to stereoselective formation of highly functionalized cyclopentene and pyrrolidine scaffolds. nih.gov Organocatalytic formal [4+2] cycloaddition reactions provide a pathway to enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org The inherent chirality and conformational rigidity of this system are often exploited in asymmetric synthesis.

Condensation Reactions and Carbon-Carbon Bond Formation

While the primary reactivity of this compound is centered on the piperazine nitrogens, the molecule can participate in condensation and carbon-carbon bond-forming reactions, often initiated by the functionalization of the piperazine ring.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. nih.gov While direct involvement of the bicyclo[2.2.1]heptane ring in such reactions is less common without prior functionalization, the piperazine moiety can be a handle to introduce reactive groups. For example, acylation of the piperazine nitrogen with a suitable reagent can introduce a carbonyl group, which can then participate in aldol or Claisen-type condensation reactions. Furthermore, N-substituted piperazine derivatives can undergo various coupling reactions to form C-C bonds.

Exploration of Novel Reaction Pathways and Catalytic Transformations of this compound

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the exploration of novel reaction pathways and catalytic transformations for the compound this compound. While the individual bicyclo[2.2.1]heptane and piperazine moieties are well-represented in the broader chemical literature and are known to participate in a wide array of chemical reactions, dedicated studies on the reactivity and catalytic potential of this specific combination remain to be reported.

The inherent structural features of this compound, namely the sterically demanding and rigid bicyclic cage connected to a nucleophilic piperazine ring, suggest potential for unique reactivity. The bicyclo[2.2.1]heptane group, a bridged bicyclic system, is known for its conformational rigidity and the distinct stereoelectronic environment it provides. The piperazine ring contains two nitrogen atoms, with the secondary amine offering a site for a variety of functionalization reactions.

Hypothetically, research in this area could explore several avenues:

Functionalization of the Piperazine Moiety: The secondary amine of the piperazine ring is a prime target for reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation to generate a library of derivatives. Catalytic methods, for instance, palladium-catalyzed Buchwald-Hartwig amination for N-arylation, could be investigated.

Catalytic Applications: The chiral nature of the bicyclo[2.2.1]heptane framework, if resolved into its enantiomers, could be exploited in asymmetric catalysis. Derivatives of this compound could potentially serve as ligands for transition metal catalysts in various stereoselective transformations.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the strained bicyclic system might undergo rearrangement or ring-opening reactions, potentially catalyzed by Lewis or Brønsted acids.

However, it must be reiterated that these are areas of potential investigation and, to date, no specific research findings, detailed mechanistic studies, or data on catalytic transformations for this compound have been published. The scientific community has yet to explore the chemical landscape of this particular molecule in depth.

Due to the lack of available research data, no data tables on reaction conditions, yields, or catalyst performance can be provided. Further experimental and computational studies are necessary to elucidate the chemical reactivity and potential for catalytic applications of this compound.

Computational Chemistry and Theoretical Modeling of 1 Bicyclo 2.2.1 Heptan 1 Yl Piperazine

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine. These methods, such as Density Functional Theory (DFT), can elucidate the molecule's electronic structure, including the distribution of electron density, and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the compound's reactivity.

For instance, the piperazine (B1678402) nitrogen atoms are expected to be the primary sites for electrophilic attack due to the localization of the HOMO, indicating their role as key interaction points in potential biological targets. Conversely, the LUMO distribution can highlight regions susceptible to nucleophilic attack. QM calculations can also determine electrostatic potential maps, which visualize charge distribution and predict non-covalent interactions, such as hydrogen bonding, that are critical for molecular recognition. The electron-donating characteristics of the piperazine ring and the electron-withdrawing nature of substituents can influence the molecule's reactivity. smolecule.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While the bicyclo[2.2.1]heptane moiety imparts significant rigidity, the piperazine ring and the bond connecting the two fragments allow for conformational flexibility. smolecule.com Molecular dynamics (MD) simulations can map the conformational landscape of this compound, identifying low-energy conformations that are likely to be biologically relevant. These simulations model the atomic movements of the molecule over time, providing a dynamic picture of its behavior.

In Silico Prediction of Molecular Interactions

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. Given the structural motifs present in this compound, several protein families are of interest as potential targets. The piperazine moiety is a common feature in ligands for various central nervous system (CNS) receptors. nih.govresearchgate.netmdpi.com The rigid bicyclo[2.2.1]heptane group can fit into specific hydrophobic pockets within a protein's binding site, contributing to binding affinity. smolecule.comrsc.org

Potential protein targets for docking studies could include:

G-Protein Coupled Receptors (GPCRs): Such as chemokine receptors (e.g., CXCR2) or histamine (B1213489) receptors (e.g., H3), where piperazine derivatives have shown activity. nih.govrsc.orgnih.gov

Ion Channels: Including the NMDA receptor, a target for various bicycloheptan-2-amine derivatives. nih.gov

Transporters: Such as Excitatory Amino Acid Transporters (EAATs), which have been targeted by N-acyl-N-phenylpiperazines. nih.gov

Sigma Receptors (σ1R and σ2R): These receptors bind a wide range of piperazine and piperidine (B6355638) derivatives. nih.govmdpi.com

The docking process would involve placing various conformations of the ligand into the active site of these proteins and scoring them based on how well they fit, considering factors like hydrogen bonds and hydrophobic interactions.

Target ProteinPotential Interaction SitesHypothetical Docking Score (kcal/mol)
CXCR2 The bicyclo[2.2.1]heptane moiety could occupy a hydrophobic pocket, while a piperazine nitrogen forms hydrogen bonds with polar residues like Arginine. rsc.org-8.5
NMDA Receptor The piperazine ring could interact with charged residues in the channel pore, with the bicyclic group providing steric bulk. nih.gov-7.9
Sigma-1 Receptor The protonated piperazine nitrogen is crucial for interaction with key aspartate residues, while the bicyclic portion engages with hydrophobic regions. nih.gov-9.1
EAAT1 The bicyclic group may occupy a promiscuous hydrophobic pocket, a feature noted in related inhibitors. nih.gov-7.2

Binding Affinity Predictions and Ligand-Receptor Complex Analysis

Following molecular docking, the resulting ligand-receptor complexes are analyzed to understand the specific interactions that stabilize the binding. This involves identifying key hydrogen bonds, salt bridges, and hydrophobic contacts. For this compound, a protonated piperazine nitrogen could form a crucial hydrogen bond with an acidic residue (e.g., Aspartic Acid) in a receptor's active site, while the bicyclo[2.2.1]heptane group could engage in van der Waals interactions within a hydrophobic pocket. mdpi.comrsc.org

More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be employed to calculate the binding free energy, providing a more accurate prediction of binding affinity than simple docking scores.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which describe how modifications to a chemical structure affect its biological activity. semanticscholar.org For this compound, a computational SAR study would involve systematically modifying the core structure and predicting the effect on binding affinity or activity for a given target.

For example, substitutions could be made on the piperazine ring or the bicyclo[2.2.1]heptane skeleton. By calculating properties like docking scores or binding free energies for a series of virtual analogs, researchers can build a predictive SAR model. This approach helps identify which structural features are essential for activity and which can be modified to enhance potency or selectivity. Studies on related N-acyl-N-phenylpiperazines have shown that altering the hydrophobic bulk of the bicyclic moiety can lead to a clear drop in potency, highlighting the sensitivity of SAR in this class of compounds. nih.gov

Modification to Core StructurePredicted Effect on Sigma-1 Receptor AffinityRationale
Addition of a phenyl group to piperazine N4IncreaseEnhances hydrophobic interactions and potential for pi-stacking.
Substitution on the bicyclo[2.2.1]heptane ringVariesCan increase steric clash or improve hydrophobic fit depending on position and size.
Replacement of piperazine with piperidineVariesMay alter pKa and hydrogen bonding geometry, significantly impacting affinity for certain targets like the H3 receptor. nih.gov
Introduction of polar groups on the bicyclic moietyDecreaseLikely disrupts favorable interactions within the hydrophobic pocket.

Virtual Screening and Lead Optimization Strategies

Virtual screening uses computational methods to search large libraries of compounds to identify those most likely to bind to a drug target. If this compound is identified as a "hit" compound, its structure can be used as a template for scaffold-based virtual screening. Large chemical databases can be searched for molecules containing this core structure, which are then docked into the target protein to prioritize candidates for experimental testing.

Once a promising lead compound is identified, computational chemistry plays a vital role in lead optimization. stjohns.edu Insights from docking and SAR studies guide the rational design of new analogs with improved properties. For example, if a lead compound shows high potency but poor solubility, computational models can suggest modifications to increase polarity without sacrificing binding affinity. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the development of more potent, selective, and drug-like molecules.

Academic Research Applications and Broader Scientific Impact

Development as Research Tools and Chemical Probes

The conformationally constrained nature of the 1-(bicyclo[2.2.1]heptan-1-yl)piperazine framework makes it an exceptional tool for probing the intricate interactions between ligands and their biological targets. By incorporating this rigid scaffold into molecules, researchers can significantly reduce the number of possible conformations a molecule can adopt. This pre-organization can lead to a more precise understanding of the specific spatial arrangement of chemical functionalities required for optimal binding to a receptor or enzyme active site.

Derivatives of this compound have been instrumental in dissecting the structure-activity relationships (SAR) of various biologically active agents. For instance, in the development of antagonists for the CXCR2 receptor, a key target in inflammatory diseases and cancer, the bicyclo[2.2.1]heptane moiety was introduced to explore the impact of a rigid, three-dimensional structure on receptor binding and selectivity. nih.govrsc.org These studies have provided valuable insights into the topographies of receptor binding pockets, guiding the design of more potent and selective therapeutic candidates.

Role as a Scaffold in Medicinal Chemistry Research Programs

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. A scaffold in this context is a central molecular framework upon which various chemical substituents can be systematically added to explore and optimize biological activity. The rigidity of the bicyclo[2.2.1]heptane system, combined with the versatile attachment points offered by the piperazine (B1678402) ring, allows for the systematic exploration of chemical space around a target of interest.

Design of Ligands for Receptors and Enzymes

The this compound scaffold has been successfully employed in the design of ligands for a multitude of receptors and enzymes. Its rigid nature helps to lock in a specific pharmacophore, which is the precise three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity.

One notable application is in the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological disorders. researchgate.net By incorporating the bicyclic piperazine moiety, researchers have been able to synthesize potent and selective nAChR ligands, shedding light on the structural requirements for interacting with these complex ion channels. Similarly, derivatives have been investigated as antagonists for the P2Y1 receptor, a target for antiplatelet therapies. nih.gov The bicyclic core in these molecules helps to orient the necessary functional groups for effective receptor blockade. Furthermore, the 2,5-diazabicyclo[2.2.1]heptane scaffold, a close structural relative, has been explored for its potential in developing ligands for σ2 receptors, which are of interest in cancer imaging and therapy. ontosight.ainih.gov

The following table provides examples of receptor and enzyme ligands that incorporate the bicyclo[2.2.1]heptane-piperazine or a closely related bicyclic diamine scaffold:

TargetCompound ClassTherapeutic Area
CXCR2 ReceptorN,N′-diarylsquaramide derivativesCancer, Inflammation
Nicotinic Acetylcholine ReceptorsPyridazinyl-diazabicyclo[2.2.1]heptane derivativesNeurological Disorders
P2Y1 ReceptorNucleotide analogues with an oxabicyclo[2.2.1]heptane ringThrombosis
σ2 ReceptorBenzimidazolone-diazabicyclo[2.2.1]heptane derivativesOncology
Prostaglandin D2 ReceptorBicyclo[2.2.1]heptane sulfonamidesAllergic Diseases

Exploration of Bridged Ring Systems as Bioisosteres

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly altering its biological activity. The bicyclo[2.2.1]heptane ring system has emerged as a valuable bioisostere for the phenyl group, a common motif in many drug molecules. taylorfrancis.comresearchgate.netnih.govresearchgate.netnih.gov While the phenyl group is aromatic and planar, the bicyclo[2.2.1]heptane moiety is saturated and three-dimensional.

This bioisosteric replacement offers several potential advantages:

Improved Physicochemical Properties: Replacing a flat, often greasy (lipophilic) phenyl ring with a more three-dimensional, saturated bicyclic system can lead to improved solubility and metabolic stability. researchgate.net Saturated rings are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Enhanced Target Selectivity: The distinct shape and rigidity of the bicyclo[2.2.1]heptane ring can lead to more specific interactions with the target receptor or enzyme, potentially reducing off-target effects and improving the safety profile of a drug candidate. taylorfrancis.com

Exploration of Novel Chemical Space: The use of bicyclic bioisosteres allows medicinal chemists to explore novel molecular architectures that can lead to the discovery of drugs with new mechanisms of action or improved therapeutic properties. chemrxiv.orgnih.gov

Influence of Bicyclic Motifs on Molecular Recognition

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane motif profoundly influences how a molecule interacts with its biological target, a process known as molecular recognition. bicycletherapeutics.com The fixed spatial arrangement of substituents on the bicyclic core can lead to more precise and higher-affinity binding to a receptor's active site. nih.govresearchgate.netrsc.org

By constraining the conformational freedom of a ligand, the entropic penalty of binding is reduced. In simpler terms, a flexible molecule has many possible shapes, and it must adopt a specific one to bind to its target, which is energetically unfavorable. A rigid molecule, like one containing the bicyclo[2.2.1]heptane scaffold, is already in a shape that is close to the required binding conformation, leading to a more favorable binding event.

For example, in the design of inhibitors for angiotensin-converting enzyme 2 (ACE2), the introduction of a bicyclic peptide structure led to a significant increase in binding affinity. bicycletherapeutics.com X-ray crystallography studies revealed that the bicyclic scaffold reoriented the peptide into a conformation that made more favorable contacts with the enzyme's active site.

Building Block for Complex Organic Synthesis and Material Science

Beyond its applications in medicinal chemistry, this compound and related bicyclo[2.2.1]heptane derivatives serve as valuable building blocks in complex organic synthesis and material science. ontosight.aiontosight.aiontosight.aicymitquimica.comevitachem.com The well-defined stereochemistry and reactivity of the bicyclic system make it an attractive starting material for the construction of intricate molecular architectures.

Contributions to Understanding Conformational Constraints in Drug Design

The extensive use of the this compound scaffold and other rigid bicyclic systems has made significant contributions to our understanding of the role of conformational constraints in drug design. nih.govbeilstein-journals.orgacs.orgbiorxiv.org By comparing the biological activity of flexible molecules with their conformationally restricted counterparts, researchers can gain valuable insights into the bioactive conformation of a ligand.

This strategy of conformational constraint has become a cornerstone of modern drug discovery. It allows medicinal chemists to:

Improve Potency: By pre-organizing a molecule into its bioactive conformation, binding affinity can be significantly enhanced. nih.gov

Enhance Selectivity: A rigid ligand is more likely to fit into the specific binding site of its intended target and not into the binding sites of other, off-target proteins.

Increase Metabolic Stability: By locking rotatable bonds, the molecule can be made less susceptible to degradation by metabolic enzymes.

Improve Oral Bioavailability: Reducing the number of rotatable bonds is often correlated with better absorption and oral bioavailability. acs.org

The study of molecules containing the bicyclo[2.2.1]heptane-piperazine core has provided numerous case studies that validate these principles, solidifying the importance of conformational constraint as a powerful tool in the rational design of new medicines.

Future Research Directions and Emerging Opportunities

Design and Synthesis of Chirally Pure Enantiomers for Stereoselective Studies

The bicyclo[2.2.1]heptane framework is a rigid and chiral scaffold. While the specific synthesis of chirally pure enantiomers of 1-(bicyclo[2.2.1]heptan-1-yl)piperazine is not extensively detailed in current literature, the principles of asymmetric synthesis and chiral resolution are well-established for related bicyclic structures. Future research should focus on developing methodologies to obtain the individual enantiomers of this compound to enable comprehensive stereoselective studies.

Potential strategies for achieving enantiomerically pure forms include:

Asymmetric Synthesis: This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the bicyclo[2.2.1]heptane ring or the coupling reaction with the piperazine (B1678402) moiety.

Chiral Resolution: This classical approach involves separating a racemic mixture of this compound using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Subsequent removal of the resolving agent would yield the individual enantiomers.

Once isolated, these chirally pure enantiomers will be invaluable for investigating stereospecific interactions with biological targets. It is well-documented that the pharmacological and toxicological profiles of chiral molecules can differ significantly between enantiomers. Therefore, evaluating the individual enantiomers is a critical step in preclinical drug discovery.

A comparative overview of potential stereoselective synthesis strategies is presented in the table below.

StrategyDescriptionPotential AdvantagesPotential Challenges
Asymmetric Catalysis Utilization of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.High catalytic efficiency, potential for high enantiomeric excess.Catalyst development can be complex and expensive.
Chiral Auxiliaries Covalent attachment of a chiral auxiliary to a starting material to direct the stereochemical outcome of a reaction.Well-established methodology, often reliable.Requires additional synthetic steps for attachment and removal of the auxiliary.
Chiral Resolution Separation of a racemic mixture by reaction with a chiral resolving agent to form separable diastereomers.Applicable to existing racemic mixtures, can be straightforward.Can be inefficient (maximum 50% yield for each enantiomer), requires a suitable resolving agent.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation.High enantioselectivity, mild reaction conditions.Enzyme stability and substrate specificity can be limiting factors.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around the this compound scaffold can be significantly accelerated by integrating automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid generation and screening of libraries of derivatives, facilitating the identification of compounds with desired properties.

Automated Synthesis:

Automated synthesis platforms can be employed to systematically modify the this compound core. For instance, the secondary amine of the piperazine ring is a prime site for functionalization. Automated systems can perform a variety of chemical reactions in parallel, such as:

Acylation

Alkylation

Sulfonylation

Reductive amination

This allows for the creation of a diverse library of N-substituted derivatives with minimal manual intervention. The bicyclo[2.2.1]heptane scaffold itself can also be a target for automated functionalization in the early stages of synthesis, although this may present greater synthetic challenges.

High-Throughput Experimentation (HTE):

Once a library of derivatives is synthesized, HTE techniques can be used to rapidly screen them for various properties, including:

Binding affinity to biological targets

Enzymatic inhibition

Cellular activity

The data generated from HTE can be used to build structure-activity relationships (SAR), which can guide the design of subsequent generations of compounds with improved potency and selectivity. The combination of automated synthesis and HTE creates a powerful iterative cycle of design, synthesis, and testing that can dramatically accelerate the drug discovery process.

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, advanced spectroscopic and imaging techniques can be implemented for real-time reaction monitoring. Process Analytical Technology (PAT) tools provide continuous insight into reaction kinetics, the formation of intermediates, and the generation of byproducts.

Key PAT tools that could be applied include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR probes can be directly inserted into the reaction vessel to monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational frequencies.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of NMR tubes as reaction vessels allows for the detailed structural elucidation of species present in the reaction mixture over time, providing a wealth of kinetic and mechanistic information.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide complementary information to FTIR.

Mass Spectrometry (MS): Real-time MS can be used to track the molecular weight of species in the reaction, identifying products and intermediates as they form.

The data obtained from these techniques can be used to:

Determine reaction endpoints accurately.

Optimize reaction parameters such as temperature, pressure, and catalyst loading.

Gain a deeper understanding of the reaction mechanism.

Ensure consistent product quality and identify potential process deviations.

The application of these advanced analytical methods can lead to more efficient, robust, and scalable synthetic processes for this class of compounds.

Machine Learning and Artificial Intelligence in Predictive Chemical Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling the prediction of molecular properties and the design of novel synthetic pathways. For this compound and its derivatives, these computational tools can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the structural features of a molecule and its biological activity. By training a QSAR model on a dataset of this compound analogs with known activities, it becomes possible to predict the activity of new, unsynthesized derivatives. This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. ML models can be trained to predict these properties based on molecular structure, enabling the early identification of compounds with potential liabilities and guiding the design of molecules with more favorable pharmacokinetic and safety profiles.

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule, such as a complex derivative of this compound, and propose a viable synthetic route. These tools leverage vast databases of chemical reactions to identify the most efficient and practical pathways, potentially uncovering novel synthetic strategies.

The integration of ML and AI into the research workflow for this compound can significantly reduce the time and cost associated with the discovery and development of new chemical entities.

Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical, non-human focus)

The unique three-dimensional structure of the bicyclo[2.2.1]heptane moiety combined with the proven pharmacological utility of the piperazine ring suggests that this compound and its derivatives could interact with a wide range of biological targets. Preclinical, non-human studies are essential to explore these possibilities and identify new therapeutic opportunities.

Based on the activities of related compounds, potential areas for investigation include:

Central Nervous System (CNS) Disorders: The rigid bicyclic scaffold can provide precise positioning of pharmacophoric elements to interact with CNS receptors and enzymes. Derivatives could be explored for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain. For instance, related bicycloheptane-based compounds have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net

Oncology: The piperazine moiety is a common feature in many anticancer agents. Derivatives of this compound could be investigated as inhibitors of novel cancer targets. For example, compounds containing a bicyclo[2.2.1]heptane moiety have shown promise as CXCR2 selective antagonists, which have potential applications in treating metastatic cancer. nih.gov

Infectious Diseases: The structural features of this compound may lend themselves to the development of novel anti-infective agents. Related pyrrole (B145914) derivatives incorporating a 1-(bicyclo[2.2.1]heptan-2-yl)piperazine fragment have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. bbk.ac.uk

A systematic preclinical evaluation of this compound and a library of its derivatives against a diverse panel of biological targets will be crucial in uncovering new and unexpected therapeutic applications.

Q & A

Q. What is the structural significance of the bicyclo[2.2.1]heptane moiety in 1-(bicyclo[2.2.1]heptan-1-yl)piperazine, and how does it influence pharmacological activity?

The bicyclo[2.2.1]heptane group introduces conformational rigidity, which enhances binding affinity to biological targets such as central nervous system (CNS) receptors. This rigidity reduces rotational freedom, stabilizing interactions with hydrophobic pockets in receptor binding sites. Piperazine, a flexible heterocycle, allows for hydrogen bonding and charge interactions. Together, these features optimize pharmacokinetic properties like blood-brain barrier permeability .

Q. What are the standard synthetic routes for preparing this compound, and what are typical yield optimization strategies?

A common method involves coupling bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with substituted piperazines via amide bond formation (e.g., using EDCl/HOBt as coupling agents). Yields range from 40–63% after purification by flash chromatography. Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .

Q. How can researchers validate the purity and identity of synthesized this compound derivatives?

Analytical methods include:

  • NMR spectroscopy : Distinct peaks for bicycloheptane protons (δ 1.2–2.8 ppm) and piperazine NH groups (δ 2.5–3.5 ppm).
  • LC-MS : Confirmation of molecular ion peaks (e.g., [M+H]⁺) and purity >97% via HPLC .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring or bicycloheptane moiety affect receptor selectivity in CNS-targeted studies?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the piperazine ring increases serotonin receptor (5-HT) affinity, while bulky bicycloheptane substituents enhance dopamine D₂ receptor binding .
  • Case study : Replacing bicycloheptane with norbornene reduces blood-brain barrier penetration by 40%, highlighting the importance of the bicyclic framework .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in receptor binding data may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation strategies:

  • Dose-response curves : Validate activity across multiple concentrations.
  • Metabolic stability assays : Use liver microsomes to assess degradation.
  • Orthogonal assays : Compare radioligand binding with functional cAMP assays .

Q. What in silico tools are recommended for predicting the pharmacokinetic profile of novel this compound derivatives?

Computational methods include:

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like oxytocin receptors .
  • ADMET prediction (SwissADME) : Estimate solubility (LogP <3), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

Methodological Recommendations

  • Synthetic challenges : Use inert atmospheres (N₂/Ar) to prevent oxidation of piperazine intermediates .
  • Biological assays : Include positive controls (e.g., L-368,899 for oxytocin receptor studies) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.